Unii-UE830U0cwl
Description
UNII-UE830U0cwl is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) through its Substance Registration System (SRS). The UNII system provides a non-proprietary, unambiguous identifier for substances based on their molecular structure or composition.
Properties
CAS No. |
1193087-67-0 |
|---|---|
Molecular Formula |
C46H7318FN10O23 |
Molecular Weight |
1152.13 |
IUPAC Name |
(18S,21S,24S,27S,30S)-27-(2-carboxyethyl)-21-(carboxymethyl)-30-((2S,3R,4R,5R,6S)-6-((2-(4-(3-(fluoro-18F)propyl)-1H-1,2,3-triazol-1-yl)acetamido)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxamido)-24-isopropyl-18-methyl-17,20,23,26,29-pentaoxo-4,7,10,13-tetraoxa-16,19,22,25,28-pentaazadotriacontanedioic acid |
InChI |
InChI=1S/C46H73FN10O23/c1-24(2)36(45(74)52-28(19-34(63)64)43(72)50-25(3)41(70)48-10-12-77-14-16-79-18-17-78-15-13-76-11-8-33(61)62)54-42(71)27(6-7-32(59)60)51-44(73)29(20-35(65)66)53-46(75)40-39(69)38(68)37(67)30(80-40)21-49-31(58)23-57-22-26(55-56-57)5-4-9-47/h22,24-25,27-30,36-40,67-69H,4-21,23H2,1-3H3,(H,48,70)(H,49,58)(H,50,72)(H,51,73)(H,52,74)(H,53,75)(H,54,71)(H,59,60)(H,61,62)(H,63,64)(H,65,66)/t25-,27-,28-,29-,30-,36-,37-,38+,39+,40-/m0/s1/i47-1 |
InChI Key |
SZXPYKHOFVWUDG-XXVAWOGHSA-N |
SMILES |
CC([C@@H](C(N[C@H](C(N[C@H](C(NCCOCCOCCOCCOCCC(O)=O)=O)C)=O)CC(O)=O)=O)NC([C@@H](NC([C@@H](NC([C@H]1O[C@H]([C@@H]([C@H]([C@H]1O)O)O)CNC(Cn2nnc(CCC[18F])c2)=O)=O)CC(O)=O)=O)CCC(O)=O)=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-18 F-18; CP 18 F-18; CP18 F-18; (18F)-CP18; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-UE830U0cwl, this section compares its hypothetical properties (inferred from structural analogs) with documented compounds, emphasizing molecular characteristics, synthesis routes, and purity standards.
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings
Structural Similarities: this compound and CAS 63010-71-9 share identical molecular formulas (C₉H₆FNO), suggesting structural homology. Both likely feature a fluorinated quinoline backbone, a common scaffold in antiviral and antimicrobial agents . Differences in substituent positions or functional groups (e.g., hydroxyl vs. methyl groups) could explain divergent applications.
Synthesis Routes: CAS 63010-71-9 is synthesized via triflic anhydride (Tf₂O)-mediated oxidation of 8-fluoroquinolin-4-ol in dichloromethane (DCM) with triethylamine (Et₃N) at 0–20°C . Similar methods may apply to this compound, though alternative pathways (e.g., nucleophilic fluorination) could enhance yield or purity.
Purity and Impurity Profiles :
- Regulatory guidelines mandate ≥5 batch analyses for impurity quantification (e.g., synthesis byproducts, isomers). For CAS 63010-71-9, impurities ≥1 g/kg must be reported, with enantiomer ratios specified if applicable . This compound would require analogous characterization via NMR, MS, and elemental analysis .
Pharmacological and Industrial Relevance: Fluorinated compounds like CAS 63010-71-9 exhibit enhanced bioavailability and metabolic stability, making them valuable in drug discovery. In contrast, non-pharmaceutical analogs (e.g., CAS 12345-67-8) are utilized in materials science for flame retardancy or polymer stabilization .
Critical Considerations
- Structural Ambiguity : Without explicit structural data for this compound, comparisons rely on analogous compounds. Full spectral characterization (e.g., ¹H/¹³C NMR, IR) is essential to confirm identity and purity .
- Synthetic Scalability : Methods optimized for CAS 63010-71-9 (e.g., low-temperature Tf₂O reactions) may face challenges in large-scale production due to reagent costs or safety concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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